molecular formula C12H10Cl2N2 B155720 3,3'-Dichlorobenzidine-13C12 CAS No. 112630-82-7

3,3'-Dichlorobenzidine-13C12

Cat. No.: B155720
CAS No.: 112630-82-7
M. Wt: 265.04 g/mol
InChI Key: HUWXDEQWWKGHRV-WCGVKTIYSA-N
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Description

Significance of Isotopic Labeling in Environmental and Biochemical Research

Isotopic labeling is a technique that replaces an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. This change in mass does not significantly alter the chemical properties of the compound but makes it distinguishable from its non-labeled form using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org

In environmental and biochemical research, stable isotopes like carbon-13 (¹³C) serve as powerful tracers. youtube.com By introducing a ¹³C-labeled compound into a system, scientists can track its journey through complex processes such as metabolic pathways, environmental degradation, and food web transfers. nih.govisolife.nl This method allows for the precise measurement of transformation rates and the identification of breakdown products. nih.gov Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are not radioactive, making them safer to handle and applicable to a wider range of studies, including those in living organisms and sensitive ecosystems. The use of ¹³C labeling enables researchers to differentiate between the introduced compound and the naturally occurring background levels of the substance, a critical advantage for accurate quantification. frontiersin.org

Rationale for the Application of ¹³C₁₂-Labeled 3,3'-Dichlorobenzidine (B165656) as a Research Tool

The primary rationale for using ¹³C₁₂-labeled 3,3'-Dichlorobenzidine is its function as an internal standard in analytical chemistry, particularly in methods involving chromatography coupled with mass spectrometry (GC/MS or LC/MS). researchgate.net When analyzing environmental samples like water, soil, or biological tissues for the presence of DCB, the extraction and analysis process can lead to sample loss, resulting in underestimation of the contaminant's true concentration.

By adding a known quantity of 3,3'-Dichlorobenzidine-¹³C₁₂ to the sample at the beginning of the analytical procedure, it serves as a perfect proxy for the unlabeled target compound. Since the labeled and unlabeled compounds have virtually identical chemical and physical properties (e.g., solubility, polarity, and volatility), they behave identically during extraction, cleanup, and chromatography. researchgate.net However, the mass spectrometer can easily distinguish between them due to the mass difference from the twelve ¹³C atoms. Any loss of the target compound during sample preparation will be mirrored by a proportional loss of the ¹³C₁₂-labeled internal standard. This allows for a highly accurate correction of the final calculated concentration, significantly improving the reliability and precision of the data. nih.govsigmaaldrich.com

Furthermore, in metabolic studies, using the ¹³C₁₂-labeled version helps to unequivocally identify metabolic byproducts. When organisms process the labeled compound, the resulting metabolites will also contain the ¹³C label, making them easily identifiable against the complex background of other biological molecules. cdc.gov

Overview of Key Academic Research Trajectories for the Chemical Compound

The availability of 3,3'-Dichlorobenzidine-¹³C₁₂ facilitates several key research trajectories aimed at understanding the risks associated with its unlabeled counterpart.

Environmental Fate and Transport: Researchers use the labeled compound to study how DCB behaves in the environment. This includes investigating its adsorption to sediments, its potential to bioaccumulate in aquatic organisms like fish, and its persistence in water and soil. epa.gov By spiking environmental samples with ¹³C₁₂-DCB, scientists can conduct highly accurate degradation studies, including photodegradation (breakdown by sunlight) and biodegradation (breakdown by microorganisms), and trace the formation of toxic daughter products like 3-chlorobenzidine and benzidine (B372746). nih.govepa.gov

Toxicokinetics and Metabolism: In toxicology, the labeled compound is essential for studying how organisms absorb, distribute, metabolize, and excrete DCB. cdc.gov Animal studies can utilize ¹³C₁₂-DCB to trace the compound's path through the body and identify the specific metabolites formed, such as N-acetyl derivatives. cdc.gov This information is crucial for understanding the mechanisms of toxicity and for developing more accurate risk assessment models.

Advanced Analytical Method Development: The compound is indispensable for validating and improving analytical methods designed to detect ultra-trace levels of DCB in various matrices. researchgate.netnih.gov Research focuses on refining techniques like solid-phase extraction and high-performance liquid chromatography to achieve lower detection limits, which are necessary for monitoring drinking water and assessing human exposure. who.intnih.govosha.gov The use of ¹³C₁₂-DCB as an internal standard is a cornerstone of these high-sensitivity methods. researchgate.net

Table 1: Physicochemical Properties of 3,3'-Dichlorobenzidine

Property Value
Chemical Formula C₁₂H₁₀Cl₂N₂
Molecular Weight 253.13 g/mol
Appearance Gray to purple crystalline solid nih.gov
Water Solubility Low (0.4 mg/100 ml at 22°C) who.int
Log Kₒw (Octanol/Water Partition Coefficient) 3.02 who.int

| CAS Number | 91-94-1 who.int |

Table 2: Key Research Applications of 3,3'-Dichlorobenzidine-¹³C₁₂

Research Area Application Scientific Goal
Environmental Chemistry Tracer for degradation studies To quantify rates of photodegradation and biodegradation and identify breakdown products in soil and water. nih.govepa.gov
Ecotoxicology Bioaccumulation and transport studies To measure the uptake and concentration of DCB in aquatic food webs. epa.gov
Analytical Chemistry Internal standard for quantification To improve the accuracy and precision of methods for detecting DCB in environmental and biological samples. researchgate.netnih.gov
Toxicology Toxicokinetic and metabolic studies To trace the absorption, distribution, metabolism, and excretion of DCB in organisms and identify metabolites. cdc.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWXDEQWWKGHRV-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Purity Assessment of 3,3 Dichlorobenzidine 13c12

Methodologies for the Synthesis of 13C-Enriched Aromatic Amine Congeners

The synthesis of ¹³C-enriched aromatic amine congeners is foundational for their use as internal standards in quantitative analysis and for metabolic studies. The general principle involves introducing the ¹³C isotope at a specific position or uniformly throughout the aromatic ring of the target molecule. This is typically achieved by starting with a commercially available, highly enriched ¹³C-labeled precursor.

Several strategies can be employed:

Starting from ¹³C-Labeled Benzene: A common precursor is uniformly labeled Benzene-¹³C₆. From this starting point, standard aromatic chemistry can be applied. For instance, nitration of Benzene-¹³C₆ followed by reduction of the nitro group provides Aniline-¹³C₆. This labeled aniline (B41778) can then be used as a building block for more complex aromatic amines.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds. This allows for the coupling of a ¹³C-labeled aryl halide or triflate with an amine, or vice versa, providing a versatile route to a wide range of substituted aromatic amines.

Multi-step Synthesis from Simple ¹³C Sources: In some cases, the synthesis may begin with simpler ¹³C-labeled molecules like ¹³C-carbon dioxide or ¹³C-acetate. These are then incorporated into the aromatic ring structure through a series of complex organic reactions, although this is often a more challenging and lower-yielding approach.

Specific Synthetic Route Development for 3,3'-Dichlorobenzidine-13C12

The established synthesis for unlabeled 3,3'-Dichlorobenzidine (B165656) proceeds in two main steps from 2-nitrochlorobenzene. wikipedia.org A similar pathway can be adapted for the ¹³C₁₂-labeled analogue by starting with a uniformly labeled precursor.

A plausible synthetic route for 3,3'-Dichlorobenzidine-¹³C₁₂ is as follows:

Nitration of a Labeled Precursor: The synthesis would likely commence with uniformly labeled Chlorobenzene-¹³C₆. Nitration of this precursor using a mixture of nitric acid and sulfuric acid would introduce a nitro group, yielding 1-chloro-2-nitrobenzene-¹³C₆.

Reductive Coupling: The resulting 1-chloro-2-nitrobenzene-¹³C₆ is then subjected to reductive coupling. A common method involves using zinc powder in a basic medium (e.g., sodium hydroxide). This reaction reduces the nitro groups and couples two molecules to form 2,2'-dichloro-hydrazobenzene-¹³C₁₂.

Benzidine (B372746) Rearrangement: The crucial final step is the acid-catalyzed benzidine rearrangement. Treatment of the 2,2'-dichloro-hydrazobenzene-¹³C₁₂ intermediate with a strong acid, such as hydrochloric acid, induces a rearrangement to form the final product, 3,3'-Dichlorobenzidine-¹³C₁₂. wikipedia.org

This synthetic approach ensures that all twelve carbon atoms in the biphenyl (B1667301) backbone are the ¹³C isotope, resulting in the desired labeled compound.

Table 1: Key Intermediates in the Synthesis of 3,3'-Dichlorobenzidine-¹³C₁₂

Compound NameMolecular FormulaRole in Synthesis
Chlorobenzene-¹³C₆¹³C₆H₅ClLabeled Starting Material
1-Chloro-2-nitrobenzene-¹³C₆¹³C₆H₄ClNO₂Nitrated Intermediate
2,2'-Dichloro-hydrazobenzene-¹³C₁₂¹³C₁₂H₁₀Cl₂N₂Reductive Coupling Product
3,3'-Dichlorobenzidine-¹³C₁₂¹³C₁₂H₁₀Cl₂N₂Final Labeled Product

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Characterization

Once synthesized, the isotopic enrichment, purity, and structural integrity of 3,3'-Dichlorobenzidine-¹³C₁₂ must be rigorously verified. This is accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry (MS) is a critical tool for confirming the successful incorporation of ¹³C atoms and for quantifying the isotopic purity of the final product.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary to distinguish between the desired ¹³C₁₂-labeled compound and any residual unlabeled (¹²C₁₂) or partially labeled isotopologues. nih.gov The mass difference between a ¹²C and a ¹³C atom is approximately 1.00335 Da, and HRMS can easily resolve these differences.

Isotopic Distribution Analysis: The mass spectrum of a ¹³C-labeled compound exhibits a characteristic isotopic pattern. For 3,3'-Dichlorobenzidine-¹³C₁₂, the molecular ion peak will be shifted by approximately 12 Da compared to its unlabeled counterpart. By analyzing the relative intensities of the ion peaks (e.g., M, M+1, M+2), the degree of ¹³C enrichment can be accurately calculated.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling gas chromatography with mass spectrometry allows for the separation of the labeled compound from any impurities before mass analysis. nih.gov This is particularly useful for assessing chemical purity alongside isotopic enrichment. A specific application is the use of a GC-MS-C-IRMS (Gas Chromatography-Mass Spectrometry-Combustion-Isotope Ratio Mass Spectrometry) platform, which can provide highly precise δ¹³C values for the compound and any volatile impurities. nih.govbohrium.com

Table 2: Expected Mass Spectral Data for 3,3'-Dichlorobenzidine and its ¹³C₁₂-Isotopologue

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Differentiator
3,3'-DichlorobenzidineC₁₂H₁₀Cl₂N₂252.0221Standard Mass
3,3'-Dichlorobenzidine-¹³C₁₂¹³C₁₂H₁₀Cl₂N₂264.0625Mass shift of ~12 Da

¹³C NMR Spectroscopy: For a ¹³C₁₂-labeled compound, the ¹³C NMR spectrum is dramatically different from that of the natural abundance compound. The high enrichment (typically >99%) leads to a massive increase in signal intensity. nih.gov Furthermore, the presence of adjacent ¹³C atoms results in observable ¹³C-¹³C coupling (J-coupling), which provides direct evidence of the carbon-carbon connectivity and confirms the uniform labeling of the aromatic rings. nih.gov Advanced experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which are often impractical for natural abundance samples, become feasible and can be used to trace the entire carbon skeleton. nih.gov

¹H NMR Spectroscopy: While ¹H NMR primarily observes protons, the spectrum of a ¹³C-labeled compound is also informative. The protons attached to ¹³C nuclei will appear as complex multiplets due to ¹H-¹³C coupling, in contrast to the simpler signals seen for the unlabeled compound. This provides further confirmation of the label's incorporation. Indirect ¹H-[¹³C] NMR detection methods can also be used, offering enhanced sensitivity for detecting the labeled sites. nih.gov

Quantitative NMR (qNMR): Quantitative ¹³C NMR can be employed to determine the purity of the labeled compound with high accuracy and precision, often better than 1%. dtic.mil By using a certified reference standard and carefully controlled experimental conditions, the absolute purity of the 3,3'-Dichlorobenzidine-¹³C₁₂ can be established. dtic.mil

The combination of these advanced analytical methods provides a comprehensive characterization, ensuring that the synthesized 3,3'-Dichlorobenzidine-¹³C₁₂ meets the high standards of isotopic enrichment and chemical purity required for its intended applications.

Advanced Analytical Methodologies Employing 3,3 Dichlorobenzidine 13c12 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of chemical substances. wikipedia.orgyoutube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, 3,3'-Dichlorobenzidine-13C12, to a sample containing the analyte of interest, the unlabeled 3,3'-Dichlorobenzidine (B165656). wikipedia.orgyoutube.com This addition effectively alters the natural isotopic ratio of the analyte in the sample. wikipedia.org By measuring the resulting isotopic ratio of the mixture using a mass spectrometer, the original concentration of the analyte can be calculated with high accuracy. youtube.comosti.gov

IDMS is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis. youtube.com Since the isotopically labeled standard behaves chemically identically to the native analyte, any losses during extraction, purification, or derivatization steps will affect both compounds equally, thus preserving the critical isotope ratio. wikipedia.orgyoutube.com This makes IDMS particularly valuable for trace analysis in complex matrices where quantitative recovery of the analyte is challenging. rsc.org

The applications of IDMS are extensive, particularly in fields requiring high-precision measurements such as environmental monitoring, clinical chemistry, and the certification of reference materials. wikipedia.orgnih.gov For the analysis of 3,3'-Dichlorobenzidine, IDMS coupled with mass spectrometric techniques provides a robust framework for obtaining reliable and traceable quantitative data, crucial for regulatory compliance and risk assessment. nih.gov

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds like 3,3'-Dichlorobenzidine. researchgate.netyoutube.com The development and validation of GC-MS methods employing this compound as an internal standard are critical for ensuring the accuracy and reliability of analytical results.

Column and Detector Optimization for 3,3'-Dichlorobenzidine and its Labeled Analog

The selection and optimization of the GC column and detector are paramount for achieving the desired separation and sensitivity. chromatographyonline.comrestek.com For the analysis of 3,3'-Dichlorobenzidine, a non-polar or semi-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often employed. youtube.com The choice of column length, internal diameter, and film thickness depends on the complexity of the sample matrix and the required resolution. chromatographyonline.comrestek.com Shorter columns can provide faster analysis times, while longer columns offer better separation of complex mixtures. chromatographyonline.com

The mass spectrometer is the detector of choice for this analysis due to its high selectivity and sensitivity. youtube.comcdc.gov Optimization of the MS parameters, including the ionization mode (typically Electron Impact, EI), ion source temperature, and electron energy, is crucial for obtaining characteristic mass spectra and maximizing the signal-to-noise ratio. researchgate.net For enhanced selectivity, Selected Ion Monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only specific ions corresponding to 3,3'-Dichlorobenzidine and its 13C12-labeled analog. This significantly reduces background interference and improves detection limits. researchgate.net

Quantification Strategies and Method Detection Limit Determination in Complex Matrices

The primary quantification strategy involves the use of an internal standard calibration curve. A series of calibration standards containing known concentrations of native 3,3'-Dichlorobenzidine and a constant concentration of this compound are analyzed. A calibration curve is then constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. researchgate.net This ratio-based approach compensates for variations in injection volume and instrument response. wikipedia.org

Determining the Method Detection Limit (MDL) is a critical part of method validation. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. This is typically determined by analyzing a series of low-level spiked samples and calculating the standard deviation of the measured concentrations.

In a study on the determination of 3,3'-Dichlorobenzidine in industrial wastewater, a GC/MS method was developed using a surrogate, DCB-d6, with recoveries exceeding 90%. iwaponline.com The detection limits were found to be 0.1 µg/L using electron impact GC/MS and 0.01 µg/L with negative ion chemical ionization GC/MS. iwaponline.com Another method for aniline (B41778) and 3,3'-dichlorobenzidine in soil reported a detection limit of 0.04 mg/kg and a limit of quantification of 0.2 mg/kg for 3,3'-dichlorobenzidine. researchgate.net For aqueous samples, a method combining online solid-phase extraction with liquid chromatography and electrochemical detection achieved a detection limit of 50 ng/L for 3,3'-DCB. nih.gov

Table 1: Method Detection Limits for 3,3'-Dichlorobenzidine in Various Matrices

MatrixAnalytical MethodDetection LimitReference
Industrial WastewaterGC/MS (Electron Impact)0.1 µg/L iwaponline.com
Industrial WastewaterGC/MS (Negative Ion Chemical Ionization)0.01 µg/L iwaponline.com
SoilGC-MS0.04 mg/kg researchgate.net
Aqueous SamplesOnline SPE-LC-Electrochemical Detection50 ng/L nih.gov
Neat Samples on Solids ProbeFT-ICR MS (Electron Ionization)29 pg nih.govacs.org
Neat Samples on Solids ProbeFT-ICR MS (Chemical Ionization)21 pg nih.govacs.org

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) Approaches

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis. nih.govsielc.com

Chromatographic Separation of this compound and Related Compounds

Effective chromatographic separation is essential to resolve 3,3'-Dichlorobenzidine and its labeled analog from other sample components and potential interferences. nih.gov Reversed-phase HPLC is a common approach for this separation. sielc.com A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a range of polarities. nih.gov

For instance, a reverse-phase HPLC method for 3,3'-Dichlorobenzidine dihydrochloride (B599025) uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compatibility with mass spectrometry, the phosphoric acid can be replaced with formic acid. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Mass Spectrometric Detection and Confirmation in Environmental and Biological Samples

Mass spectrometric detection following HPLC separation provides high selectivity and sensitivity for the analysis of 3,3'-Dichlorobenzidine in complex environmental and biological samples. nih.govacs.orgiwaponline.com Atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to ionize the analyte as it elutes from the HPLC column. researchgate.net

The mass spectrometer can be operated in full-scan mode to acquire the mass spectra of all eluting compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. This technique significantly reduces chemical noise and is ideal for trace-level quantification.

The presence of 3,3'-Dichlorobenzidine in environmental samples, such as sediments from Lake Macatawa, has been confirmed using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.govacs.org This high-resolution mass spectrometry technique allows for the determination of the elemental composition of the detected compounds. nih.govacs.org In studies of industrial wastewater, solid-phase extraction followed by LC with atmospheric pressure chemical ionization mass spectrometry in positive ionization mode has been used to detect benzidines. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Analysis of Labeled Compounds

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a powerful analytical tool for the high-resolution analysis of isotopically labeled compounds like this compound. Its exceptional mass resolving power and mass accuracy enable the unambiguous identification and quantification of labeled species, even in the presence of complex matrix interferences.

The fundamental principle of FT-ICR MS involves the trapping of ions in a strong magnetic field within a Penning trap. The trapped ions are excited to a larger cyclotron radius by a radiofrequency pulse. The subsequent image current produced by the coherently orbiting ions is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass-to-charge ratio (m/z) spectrum. The ability of FT-ICR to make extremely precise measurements of the cyclotron frequency leads to unparalleled resolution and mass accuracy.

For this compound, the high resolution of FT-ICR MS allows for the clear separation of the isotopic cluster of the labeled compound from that of the native (unlabeled) 3,3'-Dichlorobenzidine. This is crucial for isotope dilution assays, where the precise measurement of the intensity ratio between the labeled and unlabeled forms is paramount for accurate quantification. A study on the unlabeled 3,3'-dichlorobenzidine (DCB) demonstrated the suitability of a small FT-ICR mass spectrometer for analyzing environmental contaminants. nih.gov The high-resolution capability of FT-ICR MS was instrumental in determining the elemental compositions of the compound and its degradation products. nih.gov This same principle applies to the analysis of the 13C12-labeled analogue, where the known mass difference between the labeled and unlabeled compound can be used for definitive identification.

The table below illustrates the theoretical exact masses of the monoisotopic peaks for both native and labeled 3,3'-Dichlorobenzidine, highlighting the mass difference that is easily resolved by FT-ICR MS.

CompoundChemical FormulaMonoisotopic Exact Mass (Da)
3,3'-DichlorobenzidineC₁₂H₁₀Cl₂N₂252.0221
3,3'-Dichlorobenzidine-¹³C₁₂¹³C₁₂H₁₀Cl₂N₂264.0623

Note: The exact mass for the ¹³C₁₂ labeled compound is calculated based on the masses of the most abundant isotopes.

The direct analysis of samples without extensive chromatographic separation is another advantage offered by FT-ICR MS in certain applications. nih.gov By depositing the sample directly onto a solids probe, rapid screening and analysis can be achieved, which is particularly useful for high-throughput environmental analysis. nih.gov

Quality Assurance and Quality Control Protocols for Isotope Dilution Assays

The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) necessitates stringent quality assurance (QA) and quality control (QC) protocols to ensure the reliability and accuracy of analytical results. Isotope dilution is considered a definitive analytical method because the analyte is quantified against a nearly ideal internal standard—its own isotopically labeled analogue.

Quality assurance encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. epa.gov Quality control, on the other hand, refers to the operational techniques and activities used to fulfill requirements for quality. epa.gov In the context of isotope dilution assays with this compound, these protocols are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting.

Key QA/QC components for isotope dilution assays include:

Method Blanks: A method blank (or sample preparation blank) is a sample of a clean matrix, free of the analyte of interest, that is processed through the entire analytical procedure in the same manner as the field samples. epa.gov This QC sample is crucial for identifying any potential contamination from reagents, glassware, or the laboratory environment. For 3,3'-Dichlorobenzidine analysis, a method blank result should be below the method detection limit.

Laboratory Control Samples (LCS): An LCS is a sample of a well-characterized and homogenous matrix, spiked with a known concentration of the analyte (native 3,3'-Dichlorobenzidine) and the labeled internal standard (this compound). epa.gov The LCS is analyzed with each batch of samples to monitor the performance of the analytical method. The recovery of the native analyte is calculated and compared against established control limits to assess accuracy.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical method, a known amount of native 3,3'-Dichlorobenzidine is added to a duplicate of a field sample. epa.gov The recovery of the spike is then determined. The relative percent difference (RPD) between the MS and MSD provides a measure of the method's precision in the specific sample matrix.

Internal Standard Response: The absolute response of the this compound internal standard is monitored in every sample, blank, and QC sample. A significant deviation in the internal standard response compared to the calibration standards can indicate matrix effects, such as ion suppression or enhancement, or problems with sample preparation.

The following table summarizes the typical QC samples and their acceptance criteria for an isotope dilution assay using this compound.

QC SamplePurposeTypical FrequencyAcceptance Criteria
Method BlankAssess laboratory contaminationOne per analytical batchBelow Method Detection Limit (MDL)
Laboratory Control Sample (LCS)Assess method accuracyOne per analytical batchRecovery within 70-130% of the true value
Matrix Spike (MS)Assess matrix effects on accuracyOne per 20 samplesRecovery within laboratory-defined limits
Matrix Spike Duplicate (MSD)Assess matrix effects on precisionOne per 20 samplesRelative Percent Difference (RPD) < 20%
Internal StandardMonitor for matrix effects and recoveryIn every injectionArea count within 50-150% of the average calibration standard response

Adherence to these QA/QC protocols ensures that data generated from isotope dilution assays using this compound are of known and defensible quality, which is critical for regulatory compliance and environmental monitoring.

Environmental Behavior and Transformation of 3,3 Dichlorobenzidine Elucidated Via 13c12 Tracing

Photolytic Degradation Pathways in Aquatic Systems (using ¹³C₁₂ Tracer)

Studies show that 3,3'-Dichlorobenzidine (B165656) is highly susceptible to photolysis in sunlit surface waters, which is a primary degradation pathway. cdc.gov The use of a ¹³C₁₂-labeled DCB tracer is instrumental in tracking the formation of breakdown products in aquatic environments. When exposed to sunlight or simulated solar radiation, DCB in aqueous solutions degrades very rapidly. epa.govcanada.ca

Laboratory experiments utilizing analytical techniques like high-performance liquid chromatography (HPLC) and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry have identified the sequential dechlorination of DCB. nih.govnih.gov The primary photolytic transformation involves the removal of one chlorine atom to form the isotopically labeled intermediate, 3-chlorobenzidine-¹³C₁₂ (MCB). cdc.govnih.gov This intermediate is typically unstable and undergoes further photodechlorination. nih.gov

The subsequent step in the pathway is the removal of the second chlorine atom from MCB-¹³C₁₂ to yield the stable and isotopically labeled end-product, benzidine-¹³C₁₂. cdc.govnih.gov The presence of the ¹³C₁₂ label allows for the unambiguous identification of these products against a complex environmental background. nih.gov In addition to these primary products, studies have noted the formation of various brightly colored, water-insoluble compounds. canada.ca

Table 1: Identified Isotopic Photodegradation Products of 3,3'-Dichlorobenzidine-¹³C₁₂

Parent Compound Intermediate Product Stable Product Other Products
3,3'-Dichlorobenzidine-¹³C₁₂ 3-Chlorobenzidine-¹³C₁₂ cdc.govnih.gov Benzidine-¹³C₁₂ cdc.govnih.gov Brightly colored, water-insoluble compounds canada.ca

Kinetic studies reveal that the photolytic transformation of DCB is a rapid process. When exposed to laser radiation at wavelengths between 300 and 360 nm, photochemical half-lives for DCB ranged from 279 to 3,013 seconds. cdc.gov Under simulated sunlight, the half-life of DCB in water has been reported to be less than 10 minutes. canada.ca In the atmosphere, the estimated half-life for photolysis is even shorter, ranging from 1.5 to 5 minutes. canada.ca This rapid degradation indicates that direct photolysis is a significant factor in the removal of DCB from sunlit environmental compartments. cdc.gov

Microbial Biotransformation and Mineralization Processes in Environmental Compartments (using ¹³C₁₂ Tracer)

While photolysis is a rapid degradation process, the microbial transformation of DCB occurs at a much slower rate. Studies indicate that DCB is generally resistant to biodegradation by naturally occurring aquatic microbial communities and sewage sludge inoculums over short periods. canada.ca However, over longer incubation times, microbially mediated dehalogenation has been observed. cdc.govnih.gov

Tracer studies using labeled DCB have been crucial in determining its persistence and biodegradation pathways. In an experiment using ¹⁴C-labeled DCB, which serves as a proxy for what would be observed with a ¹³C₁₂ tracer, less than 2% of the compound was mineralized to ¹⁴CO₂ over a 182-day incubation in soil and sludge-amended soil. iaea.orgosti.gov This demonstrates the compound's high persistence against complete microbial degradation.

Despite the low mineralization rate, reductive dechlorination does occur. The half-life for the biodegradation of DCB has been estimated at 4 to 26 weeks in surface water and 16 to 101 weeks in anaerobic groundwater. canada.ca In a laboratory study mixing lake water and sediment, a half-life of approximately 150 days was estimated for DCB. cdc.gov The fact that no degradation was observed in autoclaved, sterile samples confirms that this dehalogenation is mediated by microbial activity. cdc.gov

Table 2: Estimated Biodegradation Half-Lives for 3,3'-Dichlorobenzidine

Environmental Compartment Condition Estimated Half-Life Citation
Surface Water Aerobic 4 - 26 weeks canada.ca
Groundwater Anaerobic 16 - 101 weeks canada.ca
Lake Water/Sediment Mix Anaerobic ~150 days cdc.gov

The ¹³C₁₂ label is essential for tracking the specific pathway of microbial transformation. Laboratory studies have confirmed that, similar to photolysis, microbial activity leads to the sequential dehalogenation of DCB. cdc.govnih.gov The process begins with the transformation of 3,3'-dichlorobenzidine-¹³C₁₂ into 3-chlorobenzidine-¹³C₁₂. cdc.gov This is followed by the further dehalogenation of the intermediate to the final product, benzidine-¹³C₁₂. cdc.govnih.gov In one year-long incubation study, up to 80% of the initial DCB was transformed into benzidine (B372746), highlighting this as a significant, albeit slow, transformation pathway in anaerobic sediments. cdc.gov This transformation is of particular concern as the resulting benzidine may have greater mobility in the aqueous phase. cdc.gov

Sorption, Sequestration, and Mobility in Soil and Sediment Matrices (Isotopic Tracer Investigations)

Isotopic tracer studies have been fundamental in understanding the mobility and sequestration of DCB in the environment. These studies consistently show that DCB binds strongly to soil and sediment, rendering it highly immobile. cdc.govcanada.caiaea.orgosti.gov

The free base form of DCB is only slightly soluble in water and rapidly adsorbs to particulate matter. cdc.gov This strong binding is a key factor controlling its environmental fate. Sorption mechanisms can include partitioning into organic matter, covalent bonding, and cation exchange with soil and sediment components. nih.gov

In soil column experiments using ¹⁴C-labeled DCB, the compound's lack of mobility was clearly demonstrated. iaea.orgosti.gov Even in sandy soil irrigated with large volumes of water over 84 days, only 0.063% to 0.16% of the applied radiolabeled carbon was recovered in the leachate. iaea.orgosti.gov This high immobility is attributed to the formation of humus-bound residues and the compound's low water solubility. iaea.orgosti.gov However, these experiments also showed that a very small but finite amount of DCB was capable of leaching through the soil profile at a relatively constant rate. iaea.orgosti.gov Sediment-water distribution experiments further confirmed that DCB has a much greater affinity for the sediment phase compared to its dechlorination product, benzidine. researchgate.net

Atmospheric Fate and Transport Mechanisms (Modeling and Tracer Studies)

The atmospheric fate of 3,3'-Dichlorobenzidine is largely dictated by its physical and chemical properties. With a low vapor pressure and Henry's Law constant, DCB is not considered a volatile chemical, which suggests that its presence and transport in the atmosphere are limited. cdc.gov Any DCB that is released into the air is expected to adsorb to airborne particulate matter and dust. cdc.gov The atmospheric transport of this particle-bound DCB is then governed by processes such as atmospheric convection, dispersion, and gravitational settling. cdc.gov Removal from the atmosphere occurs through wet and dry deposition. cdc.gov

Modeling studies of DCB's atmospheric fate are informed by these properties. While large-scale atmospheric transport is not considered a primary environmental pathway, models can estimate its localized distribution. The estimated atmospheric half-life of DCB is approximately 10 hours, a calculation based on its reaction with photochemically-produced hydroxyl radicals. cdc.gov

Tracer studies, ideally using 3,3'-Dichlorobenzidine-¹³C₁₂, would be invaluable for validating these atmospheric models. By introducing a known quantity of the labeled compound, researchers could accurately measure its dispersion, deposition patterns, and degradation rates in real-world atmospheric conditions, providing a higher degree of certainty to the models.

Parameter Value/Description Significance for Atmospheric Fate
Vapor Pressure LowIndicates low volatility, limiting its presence in the gaseous phase in the atmosphere.
Henry's Law Constant LowSuggests that volatilization from water or moist soil to the atmosphere is not a significant process.
Atmospheric Half-life Estimated at 10 hoursPrimarily due to reaction with hydroxyl radicals, indicating relatively rapid degradation in the atmosphere.
Primary Transport Mechanism Adsorption to airborne particulate matterTransport is governed by the movement of particles, subject to deposition and washout.

This table contains data synthesized from available research on 3,3'-Dichlorobenzidine.

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms (using ¹³C₁₂ Tracer)

The potential for 3,3'-Dichlorobenzidine to accumulate in living organisms is a significant aspect of its environmental risk profile. Studies have shown that DCB can be rapidly bioconcentrated by aquatic organisms. epa.gov The use of isotopically labeled DCB, such as the radiolabeled ¹⁴C-DCB, has been instrumental in quantifying this potential. In one key study, bluegill sunfish were exposed to ¹⁴C-labeled 3,3'-dichlorobenzidine, revealing significant uptake and accumulation. canada.ca

These tracer studies allow for the calculation of the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. The research on bluegill sunfish determined BCF values of 495-507 for the whole fish, with even higher values in non-edible portions (814-856) compared to edible tissues (114-175). cdc.gov This demonstrates that DCB does accumulate in fish tissues. Other studies have reported varying BCF values in different species, such as carp (B13450389) and the golden orfe. cdc.govcanada.ca

A tracer study employing 3,3'-Dichlorobenzidine-¹³C₁₂ would offer a non-radioactive method to achieve similar results with high precision, using mass spectrometry to detect and quantify the labeled compound in tissues. Such studies would be crucial for accurately assessing the risk of DCB biomagnification through the food web. The data gathered from these tracer experiments are essential for establishing water quality criteria and understanding the potential for human exposure through the consumption of contaminated fish. epa.gov

Organism Exposure Duration Bioconcentration Factor (BCF) Tissue
Bluegill sunfish (Lepomis macrochirus) 130-168 hours495-507Whole fish
Bluegill sunfish (Lepomis macrochirus) 130-168 hours114-175Edible portion
Bluegill sunfish (Lepomis macrochirus) 130-168 hours814-856Non-edible portion
Carp 8 weeks43-213Not specified
Golden orfe (Leuciscus idus melanotus) 3 days610Not specified
Algae (Chlorella fusca) 1 day940Not specified
Activated sludge 5 days3100Not specified

This table presents data from various studies on the bioconcentration of 3,3'-Dichlorobenzidine in aquatic organisms. cdc.govcanada.ca

Mechanistic Investigations of 3,3 Dichlorobenzidine Biotransformation Using 13c12 Isotopic Probes

Elucidation of N-Acetylation Metabolic Pathways in Mammalian Systems (in vitro/ex vivo with ¹³C₁₂-DCB)

N-acetylation is a primary metabolic pathway for 3,3'-Dichlorobenzidine (B165656) in mammals. cdc.gov The use of ¹³C₁₂-DCB in in vitro and ex vivo models, such as liver slices or hepatocyte cultures, allows for unambiguous identification and quantification of the resulting acetylated products.

Identification of Labeled N-Acetyl Metabolites

In mammalian systems, the biotransformation of DCB via acetylation leads to the formation of mono- and di-acetylated derivatives. cdc.gov When ¹³C₁₂-DCB is used as the substrate, these metabolites incorporate the stable isotope label, making them easily detectable. The primary labeled N-acetyl metabolites identified are N-acetyl-3,3'-dichlorobenzidine-¹³C₁₂ and N,N'-diacetyl-3,3'-dichlorobenzidine-¹³C₁₂. cdc.gov Studies in rats have confirmed the presence of these N-acetyl metabolites in urine, indicating their role in the elimination of DCB. cdc.gov The presence of the ¹³C₁₂-label allows for the use of highly sensitive mass spectrometry-based methods to track their formation and excretion.

Table 1: Labeled N-Acetyl Metabolites of ¹³C₁₂-DCB

Labeled MetaboliteMetabolic ReactionSignificance
N-acetyl-3,3'-dichlorobenzidine-¹³C₁₂Mono-acetylation of one amino groupA major metabolite formed in the liver. cdc.gov
N,N'-diacetyl-3,3'-dichlorobenzidine-¹³C₁₂Di-acetylation of both amino groupsA further acetylation product found in vivo. cdc.gov

Enzymatic Characterization of N-Acetyltransferases (NATs) Involved

The acetylation of ¹³C₁₂-DCB is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-CoA to the arylamine substrate. wikipedia.orgnih.gov The liver is a primary site for this metabolic activity. cdc.gov There are two main isoforms of NAT in humans, NAT1 and NAT2, both of which can be involved in the metabolism of xenobiotics. wikipedia.orgnih.gov

NAT2 is known for its genetic polymorphism, which results in distinct "slow acetylator" and "fast acetylator" phenotypes within the human population. cdc.gov This variation can significantly impact the metabolic profile of DCB. In vitro studies using human liver cytosol preparations and ¹³C₁₂-DCB could precisely determine the kinetic parameters (Km and Vmax) for the formation of labeled N-acetyl metabolites by different NAT2 variants. Such investigations would clarify how individual genetic differences may influence the rate of DCB detoxification or activation. cdc.gov

Role of Cytochrome P450 Enzymes in Oxidative Biotransformation of Labeled 3,3'-Dichlorobenzidine

Alongside N-acetylation, oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily is a critical pathway in the biotransformation of DCB. cdc.govcdc.gov These reactions can lead to the formation of reactive intermediates capable of binding to cellular macromolecules. Using ¹³C₁₂-DCB in in vitro systems, such as hepatic microsomes, allows for the precise characterization of these oxidative pathways.

Research has shown that CYP enzymes are involved in forming reactive DCB species. cdc.gov Studies using rat liver microsomes have implicated specific P450 isoforms in the activation of DCB. nih.gov The use of chemical inhibitors or antibodies against specific CYP enzymes in incubations with ¹³C₁₂-DCB can help identify the key enzymes responsible. For instance, α-naphthoflavone, a known CYP inhibitor, has been shown to reduce the NADPH-dependent binding of DCB metabolites, suggesting the involvement of the CYP1A family. cdc.gov Flavin-containing monooxygenases (FMOs) have also been identified as contributing to the formation of mutagenic DCB derivatives. cdc.gov

Table 2: Enzymes in Oxidative Biotransformation of ¹³C₁₂-DCB

Enzyme SystemRole in ¹³C₁₂-DCB MetabolismSupporting Evidence
Cytochrome P450 (CYP)Catalyzes the formation of reactive oxidative metabolites. cdc.govcdc.govMetabolism is inhibited by CYP inhibitors like α-naphthoflavone. cdc.gov
Flavin-Containing Monooxygenase (FMO)Contributes to the formation of mutagenic derivatives.Activity is not inhibited by the P450 inhibitor carbon monoxide. cdc.gov

Formation and Characterization of Labeled Macromolecular Adducts (e.g., DNA, Hemoglobin) for Mechanistic Insights

A key aspect of DCB's toxicity and carcinogenicity is the ability of its reactive metabolites to form covalent adducts with macromolecules like DNA and proteins. The use of ¹³C₁₂-DCB provides a highly sensitive method for detecting and quantifying these adducts, offering profound mechanistic insights.

Following metabolic activation, electrophilic intermediates of ¹³C₁₂-DCB can bind to nucleophilic sites on DNA, forming ¹³C₁₂-DCB-DNA adducts. These adducts represent a critical lesion that can lead to mutations if not repaired. Similarly, metabolites can bind to proteins, such as hemoglobin in red blood cells. ¹³C₁₂-DCB-hemoglobin adducts are stable and can serve as valuable biomarkers of exposure, as their levels integrate exposure over the lifespan of the erythrocyte. nih.gov

A study in rats demonstrated the formation of hemoglobin adducts of both DCB and N-acetyl-DCB. nih.gov After three weeks of exposure, the total amount of adducts ranged from approximately 837 to 2605 ng/g of hemoglobin. nih.gov The use of ¹³C₁₂-DCB in similar animal or in vitro studies would allow for more precise quantification via isotope-dilution mass spectrometry, helping to establish a clearer link between exposure, adduct formation, and biological effects.

Table 3: Reported Hemoglobin Adduct Levels in Rats Exposed to DCB

Time PointTotal Hemoglobin Adducts (ng/g hemoglobin)
After 1 week837.5 - 2501
After 2 weeks1203.3 - 2605.4
After 3 weeksSlight decrease from week 2 levels

Data from a study in Sprague-Dawley rats, illustrating the type of data obtainable with isotopic tracers. nih.gov

Comparative Biotransformation Studies Across Species (in vitro/ex vivo with ¹³C₁₂-DCB)

Significant species differences can exist in the activities of drug-metabolizing enzymes, leading to different metabolic profiles and toxicological susceptibilities. Comparative in vitro studies using ¹³C₁₂-DCB are essential for extrapolating data from animal models to humans.

By incubating ¹³C₁₂-DCB with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, human), researchers can map and quantify the formation of labeled metabolites. nih.gov A notable example of species difference is the deficiency in N-acetylation capacity in dogs, which lack functional NAT enzymes for many arylamine xenobiotics. wikipedia.org Therefore, a comparative study would likely show minimal to no formation of ¹³C₁₂-N-acetyl-DCB in canine liver preparations, while oxidative metabolites would be more prominent. In contrast, rat and human liver preparations would produce a mix of acetylated and oxidized ¹³C₁₂-metabolites, with the ratio varying due to interspecies and, in humans, polymorphic differences in NAT and CYP activities. cdc.gov Such studies are crucial for understanding species-specific mechanisms of toxicity and for improving human health risk assessment.

Emerging Research Avenues and Future Directions for 3,3 Dichlorobenzidine 13c12 Applications

Computational Chemistry and Molecular Modeling for Predictive Studies of Environmental Fate and Biotransformation

Computational chemistry and molecular modeling are powerful tools for predicting the environmental fate and biotransformation of chemical compounds. nih.gov When combined with data from studies using isotopically labeled compounds like 3,3'-Dichlorobenzidine-¹³C₁₂, the predictive power of these models can be significantly enhanced.

Predictive models can be used to estimate the behavior of 3,3'-dichlorobenzidine (B165656) in various environmental compartments. elsevierpure.com For instance, in the atmosphere, it is predicted to react with photochemically-produced hydroxyl radicals. cdc.govcdc.gov In aquatic environments, factors such as adsorption to sediment, photodegradation, and microbial degradation determine its fate. epa.gov 3,3'-Dichlorobenzidine has been found to be highly photolabile in water, with sunlight rapidly breaking it down. cdc.govcdc.gov It also binds strongly to soil and sediment, where its degradation is slow. who.int

The incorporation of the ¹³C₁₂ label into the 3,3'-dichlorobenzidine molecule provides a distinct mass signature that can be tracked with high precision. This allows researchers to validate and refine computational models by comparing predicted transformation products and degradation rates with experimental data obtained from tracer studies. This synergy between computational prediction and empirical measurement is crucial for accurately assessing the environmental risks associated with this compound.

Table 1: Computational Models for Environmental Fate Prediction

Model Type Application to 3,3'-Dichlorobenzidine-¹³C₁₂ Predicted Environmental Behavior
Fugacity Models Predicting partitioning between air, water, soil, and biota. Tends to be found in soil and sediment due to strong binding properties. cdc.govwho.int
Quantitative Structure-Activity Relationship (QSAR) Models Estimating toxicity and biodegradability based on molecular structure. Slow biodegradation in water and soil. cdc.govwho.int
Atmospheric Dispersion Models Simulating transport and transformation in the atmosphere. Subject to photodegradation with an estimated half-life of 10 hours. cdc.govcdc.gov
Hydrological Transport Models Predicting movement in surface and groundwater. Low mobility in soil, limiting groundwater contamination. cdc.gov

Integration of ¹³C₁₂ Tracing with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of stable isotope tracing with advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the intricate interactions of xenobiotics within biological systems. creative-proteomics.comirisotope.com The use of 3,3'-Dichlorobenzidine-¹³C₁₂ in such studies can provide unprecedented insights into its metabolic fate and mechanisms of action.

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, can be significantly enhanced by the use of ¹³C-labeled compounds. nih.govnih.gov By introducing 3,3'-Dichlorobenzidine-¹³C₁₂ to a biological system, researchers can use mass spectrometry to trace the incorporation of the ¹³C label into various metabolites, thereby elucidating the biotransformation pathways of the parent compound. nih.govnih.govbiorxiv.org This allows for the unambiguous identification and quantification of metabolic products, which is often a challenge in complex biological matrices. nih.gov

Similarly, in proteomics, stable isotope labeling is a cornerstone for the quantitative analysis of protein expression and function. creative-proteomics.com While not directly incorporated into proteins, the downstream effects of 3,3'-Dichlorobenzidine-¹³C₁₂ on the proteome can be studied. For example, changes in the abundance of proteins involved in metabolic pathways or stress responses following exposure to the labeled compound can be accurately quantified. This can help to identify protein targets and signaling pathways affected by the chemical.

Table 2: Application of 3,3'-Dichlorobenzidine-¹³C₁₂ in Omics Technologies

Omics Technology Role of 3,3'-Dichlorobenzidine-¹³C₁₂ Research Findings Enabled
Metabolomics Serves as a tracer to map the metabolic pathways of the compound. nih.gov Identification of novel metabolites and elucidation of biotransformation pathways. nih.gov
Allows for accurate quantification of metabolites derived from the parent compound. nih.gov Quantitative assessment of metabolic flux and pathway dynamics. nih.gov
Proteomics Used to study changes in protein expression in response to exposure. Identification of protein biomarkers of exposure and effect.
Helps to understand the molecular mechanisms of toxicity. Insights into cellular stress responses and adaptive mechanisms.

Development of Novel Remediation Strategies Informed by Isotopic Degradation Studies

Understanding the degradation pathways of persistent organic pollutants is paramount for developing effective remediation strategies. Isotopic degradation studies using compounds like 3,3'-Dichlorobenzidine-¹³C₁₂ can provide crucial information to guide the development of novel cleanup technologies.

Studies on the degradation of dichlorobenzene isomers have shown that different isomers can have distinct degradation pathways. nih.gov The use of carbon isotope analysis can help to elucidate these mechanisms. nih.govresearchgate.net By tracking the fate of the ¹³C₁₂ label in 3,3'-dichlorobenzidine, researchers can identify the specific chemical bonds that are broken during degradation and the resulting breakdown products. nih.gov This information is invaluable for designing and optimizing remediation processes, such as bioremediation or advanced oxidation processes.

For example, if isotopic studies reveal that a particular microbial consortium is highly effective at cleaving the aromatic rings of 3,3'-Dichlorobenzidine-¹³C₁₂, this could lead to the development of bioremediation strategies that utilize these specific microorganisms. Conversely, if studies show that certain degradation pathways lead to the formation of more toxic byproducts, remediation efforts can be tailored to avoid these routes. The rapid photodegradation of 3,3'-dichlorobenzidine in the presence of sunlight suggests that photolytic remediation could be a viable strategy in surface waters. cdc.govepa.gov

Interdisciplinary Research Collaborations Utilizing Labeled Chemical Compounds

The complexity of studying the environmental and biological impacts of a compound like 3,3'-dichlorobenzidine necessitates a multidisciplinary research approach. The use of its ¹³C₁₂-labeled form provides a common thread that can unite researchers from various fields, fostering collaboration and innovation.

Chemists are needed to synthesize the labeled compound with high isotopic purity. symeres.com Environmental scientists can then use this compound in field or microcosm studies to investigate its transport, fate, and degradation in different environmental matrices. epa.gov Toxicologists and biochemists can utilize 3,3'-Dichlorobenzidine-¹³C₁₂ in laboratory studies to unravel its metabolic pathways and toxicological effects at the molecular and cellular levels. nih.gov Computational scientists can develop and validate predictive models based on the empirical data generated from these studies. nih.gov

Such interdisciplinary collaborations are essential for a holistic understanding of the risks posed by 3,3'-dichlorobenzidine and for the development of effective management and remediation strategies. Academic-industrial collaborations can also play a crucial role in advancing the application of isotopically labeled compounds in drug discovery and environmental science. acs.org

Q & A

Q. Q. How can systematic reviews reconcile contradictory findings on the ecological impact of 3,3'-Dichlorobenzidine-<sup>13</sup>C12?

  • Methodological Answer : Apply PRISMA guidelines to screen studies for quality (e.g., OECD Test Guidelines compliance). Use meta-analysis to quantify effect sizes in Microtox and Daphnia magna assays. Stratify results by experimental variables (e.g., exposure duration, salinity) to identify confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.